Estrogenic Potency Ranking: BPB Demonstrates Higher Activity Than BPA in Human Breast Cancer Cells
In a comparative study assessing estrogenic activity across seven bisphenols in human breast cancer cell lines (MCF-7, MDA-MB-231, T47D), Bisphenol B (BPB) ranked second in potency among all tested compounds [1]. The study evaluated ER-mediated cell proliferation, ERE-mediated transcription, and gene expression profiles. The potency ranking established was: BPAF > BPB > BPZ ~ BPA > BPF ~ BPAP > BPS [1]. This demonstrates that BPB is more estrogenic than BPA under the same experimental conditions, a finding with direct implications for researchers studying endocrine disruption mechanisms or screening for safer alternatives.
| Evidence Dimension | Estrogenic activity ranking |
|---|---|
| Target Compound Data | BPB ranked 2nd highest potency |
| Comparator Or Baseline | BPA ranked 4th (tied with BPZ); BPS ranked lowest (7th) |
| Quantified Difference | BPB > BPA; BPAF most potent |
| Conditions | Human breast cancer cell lines (MCF-7, MDA-MB-231, T47D); ER-mediated proliferation and ERE-transcription assays |
Why This Matters
This ranking informs researchers that BPB cannot be assumed to be a less potent alternative to BPA and may serve as a positive control or model compound for investigating higher-potency bisphenol effects.
- [1] Mesnage, R. et al. (2017). Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells. bioRxiv preprint. View Source
